Product packaging for Guacetisal(Cat. No.:CAS No. 55482-89-8)

Guacetisal

Cat. No.: B1672420
CAS No.: 55482-89-8
M. Wt: 286.28 g/mol
InChI Key: HSJFYRYGGKLQBT-UHFFFAOYSA-N
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Description

Guacetisal is a chemical compound with the molecular formula C16H14O5 and a molar mass of 286.283 g/mol . It is a unique ester formed from acetylsalicylic acid (aspirin) and guaiacol, which confers a dual mechanism of action valuable for biomedical research . This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) with additional mucolytic (mucus-thinning) properties . Its primary research value lies in modeling and investigating inflammatory respiratory diseases , such as chronic bronchitis and other inflammatory airway conditions . After administration, this compound is metabolized into its two active components: salicylic acid and guaiacol . The salicylic acid metabolite exerts its classic anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain . Concurrently, the guaiacol metabolite provides an expectorant and mucolytic effect by stimulating the respiratory tract membranes, increasing fluid secretion, and helping to thin and loosen mucus, which facilitates its clearance from the airways . This dual-pathway approach makes this compound a compound of interest for studies aiming to simultaneously target inflammation and reduce mucus viscosity in respiratory models . Some research also suggests this compound may possess antioxidant properties, which could further contribute to its anti-inflammatory profile by neutralizing free radicals . In pre-clinical and clinical evaluations, this compound has demonstrated therapeutic activity and good tolerability in studies involving airway inflammation . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B1672420 Guacetisal CAS No. 55482-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJFYRYGGKLQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204060
Record name Guacetisal
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Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55482-89-8
Record name Guacetisal
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Record name Guacetisal [INN]
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Pharmacological Mechanisms of Guacetisal

Analgesic Mechanisms of Guacetisal

The analgesic efficacy of this compound is predominantly linked to its ability to inhibit prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are potent lipid mediators that sensitize nociceptors (pain receptors) and contribute to the perception of pain, particularly in inflammatory states. wikipedia.orgfishersci.ieguidetopharmacology.org

Upon administration, this compound is metabolized to salicylic (B10762653) acid, which acts as a cyclooxygenase inhibitor. wikipedia.org By inhibiting COX enzymes, the production of prostaglandins is significantly reduced. wikipedia.orgfishersci.ie This reduction in prostaglandin levels directly diminishes the inflammatory cascade that contributes to pain, thereby providing an analgesic effect. wikipedia.orgfishersci.ieguidetopharmacology.org This mechanism categorizes this compound as an analgesic, effective in alleviating pain associated with inflammatory conditions. wikipedia.orgfishersci.iecenmed.commpg.de

Table 1: Key Pharmacological Actions and Mechanisms of this compound

Pharmacological ActionPrimary Mechanism(s)Key Metabolite/Target
Anti-inflammatoryInhibition of prostaglandin synthesis via COX enzymesSalicylic acid
AnalgesicReduction of pain mediators (prostaglandins)Salicylic acid
MucolyticStimulation of fluid secretion in respiratory tractGuaiacol (B22219)
AntioxidantNeutralization of free radicalsThis compound (parent)

Note: This table is generated using markdown and is not interactive.

Preclinical Research on Guacetisal

In Vitro Pharmacological Investigations of Guacetisal

In vitro studies provide controlled environments to examine the direct effects of a compound on cells, tissues, or biochemical processes.

Cell-based assays are fundamental for evaluating the anti-inflammatory potential of compounds. Macrophage cell lines, such as RAW 264.7, are frequently employed as powerful cell-based tools to investigate anti-inflammatory potency. wikipedia.orgfishersci.cafishersci.ca Inflammation in these models is commonly induced by stimuli like lipopolysaccharide (LPS), which activates inflammatory pathways such as MAPKs and NFkB via Toll-like receptors. wikipedia.orgfishersci.ca

Key markers typically measured in these assays to assess anti-inflammatory activity include:

Nitric Oxide (NO) Production: Assessed to determine the compound's ability to inhibit pro-inflammatory mediators. wikipedia.orgfishersci.ca

Pro-inflammatory Cytokine Secretion: Levels of cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) are quantified, often using methods like ELISA. wikipedia.orgfishersci.cafishersci.se

Protein Expression: Inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2) protein expression are evaluated, commonly via Western blotting. wikipedia.orgfishersci.ca

Gene Expression: mRNA levels of inflammation-associated genes are analyzed using techniques like real-time PCR (qPCR). fishersci.ca

The inhibitory potency of a test compound against the LPS-stimulated production of these pro-inflammatory markers serves as evidence for its potential as an anti-inflammatory agent. wikipedia.orgfishersci.ca Additionally, cytotoxicity assays, such as MTT and CCK-8 assays, are performed to assess cell viability and survival, ensuring that observed effects are due to pharmacological activity rather than toxicity. fishersci.ca

While this compound is recognized for its anti-inflammatory properties researchgate.net, specific detailed quantitative data from cell-based assays directly demonstrating its anti-inflammatory activity, such as IC50 values for cytokine inhibition or enzyme activity, were not explicitly available in the provided search results. Its anti-inflammatory effects are primarily attributed to its metabolite, salicylic (B10762653) acid, which is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) biosynthesis. researchgate.net

Table 1: Typical Cell-Based Assays for Anti-inflammatory Activity

Assay TypeModel System (Example)Inflammatory Stimulus (Example)Key Markers/Parameters MeasuredPurpose
Cell Viability/CytotoxicityRAW 264.7 macrophagesCompound treatmentCell survival, metabolic activityAssess compound safety and appropriate concentration range
Nitric Oxide (NO) ProductionLPS-stimulated macrophagesLipopolysaccharide (LPS)NO levels in cell supernatantEvaluate inhibition of a key pro-inflammatory mediator
Pro-inflammatory Cytokine SecretionLPS-stimulated macrophagesLipopolysaccharide (LPS)IL-6, IL-1β, TNF-α levels (e.g., via ELISA)Quantify inhibition of inflammatory signaling molecules
Inflammatory Enzyme/Protein ExpressionLPS-stimulated macrophagesLipopolysaccharide (LPS)iNOS, COX-2 protein expression (e.g., via Western Blotting)Determine impact on enzymes central to inflammatory pathways
Inflammatory Gene ExpressionLPS-stimulated macrophagesLipopolysaccharide (LPS)mRNA levels of inflammatory genes (e.g., via qPCR)Investigate effects on transcriptional regulation of inflammatory responses

Mucolytic agents are designed to decrease the viscosity of mucus, facilitating its clearance from the airways. This compound possesses mucolytic properties. researchgate.netwikipedia.orgfishersci.ca The mucolytic action of this compound is largely attributed to its metabolite, guaiacol (B22219). Guaiacol functions by stimulating the mucous membranes within the respiratory tract, which leads to an increased secretion of fluids. This process helps to thin and loosen accumulated mucus, thereby making it easier for the body to expel through coughing and improving breathing. researchgate.net

Cellular models for studying mucolytic effects typically involve assessing parameters such as mucin secretion, goblet cell hyperplasia, or the rheological properties of mucus produced by cell cultures. While this compound is identified as a mucolytic, specific detailed research findings from cellular models directly quantifying its mucolytic effects, such as changes in mucin viscosity or secretion rates in cell lines, were not available in the provided search results.

Table 2: Typical Cellular Models for Mucolytic Effects

Assay TypeModel System (Example)Stimulus (Example)Key Parameters MeasuredPurpose
Mucin Secretion AssaysAirway epithelial cell culturesInflammatory mediatorsMucin protein levels, goblet cell activityQuantify direct impact on mucus production and release
Mucus Viscosity MeasurementAirway epithelial cell culturesVariesRheological properties of secreted mucusAssess ability to reduce mucus thickness
Ciliary Beat Frequency (CBF)Ciliated epithelial cell culturesVariesRate of ciliary movementEvaluate potential to enhance mucociliary clearance

Receptor binding and enzyme inhibition studies are crucial for elucidating the molecular targets and mechanisms of action of pharmaceutical compounds. These studies evaluate a compound's ability to bind to specific receptors or inhibit the activity of enzymes, which can predict potential therapeutic effects and drug-drug interactions. utripoli.edu.ly

This compound is an ester of acetylsalicylic acid (aspirin) and guaiacol. citeab.comresearchgate.net One of its primary active metabolites, salicylic acid, is well-known for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. researchgate.net By inhibiting these enzymes, salicylic acid reduces the biosynthesis of prostaglandins (B1171923), which are lipid compounds central to mediating inflammatory responses. researchgate.net this compound itself has been identified as an inhibitor of Cyclooxygenase-2 (COX-2). citeab.com

While the general principles of receptor binding (e.g., to G-protein coupled receptors or Fc gamma receptors) nih.govpnas.orgnih.govciteab.com and enzyme inhibition (e.g., tight-binding inhibition, inhibition of drug-metabolizing enzymes like cytochrome P450) utripoli.edu.lybmrb.ionih.gov are well-established in preclinical research, specific detailed data on this compound's direct receptor binding affinities or comprehensive enzyme inhibition profiles beyond its association with COX-2 inhibition via salicylic acid were not available in the provided search results.

Table 3: Typical Receptor Binding and Enzyme Inhibition Studies

Study TypeTarget (Example)Methodology (Example)Purpose
Enzyme InhibitionCyclooxygenase (COX) enzymesBiochemical assays, kinetic analysisDetermine inhibitory potency and mechanism of enzyme activity reduction
Receptor BindingG protein-coupled receptors (GPCRs)Radioligand binding assays, functional assaysIdentify specific binding targets and receptor modulation
Enzyme InhibitionDrug-metabolizing enzymes (e.g., CYP450)In vitro metabolic stability assays, inhibition assaysPredict potential for drug-drug interactions and metabolic pathways

In Vivo Animal Models for this compound Efficacy and Safety

In vivo animal models are essential for evaluating the efficacy and safety of compounds in a complex biological system, mimicking human disease conditions.

Rodent models, including mice, rats, and guinea pigs, are extensively used in the preclinical evaluation of compounds for inflammatory respiratory diseases. fishersci.se These models are crucial for understanding disease pathogenesis and assessing the effectiveness of potential therapies. fishersci.se

Commonly used models for inflammatory respiratory diseases include:

Asthma Models: Often induced by allergens like ovalbumin, these models help investigate allergic pulmonary inflammation, airway hyperreactivity, and structural changes due to chronic inflammation. fishersci.se

Chronic Obstructive Pulmonary Disease (COPD) Models: These can be induced by exposing animals to cigarette smoke, inflammatory stimuli such as LPS, or proteolytic enzymes like elastase. They aim to replicate features like emphysema, lung inflammation, and impaired lung function. fishersci.se

Pulmonary Fibrosis Models: The bleomycin (B88199) model is a widely established method to induce lung fibrosis, characterized by inflammation and scar tissue formation. fishersci.se

In these models, researchers assess various parameters, including lung function, histological changes (e.g., cellular infiltrates, tissue damage), and levels of inflammatory mediators and cytokines in lung tissue or bronchoalveolar lavage fluid (BALF).

While this compound is indicated for inflammatory respiratory diseases scribd.comresearchgate.net, specific detailed research findings from rodent models evaluating this compound's efficacy or safety in conditions like asthma, COPD, or pulmonary fibrosis were not available in the provided search results.

Table 4: Typical Rodent Models of Inflammatory Respiratory Diseases

Disease ModelAnimal Species (Examples)Induction Method (Examples)Key Parameters AssessedPurpose
AsthmaMice (e.g., BALB/c), Guinea pigsOvalbumin sensitization and challenge, house dust mite extractAirway hyperresponsiveness, inflammatory cell infiltration, cytokine levels, mucus productionStudy allergic inflammation, airway remodeling, and therapeutic efficacy
Chronic Obstructive Pulmonary Disease (COPD)Mice (e.g., C57BL/6), RatsCigarette smoke exposure, chronic LPS instillation, elastase administrationEmphysema, lung inflammation, lung function (e.g., FEV, FVC), oxidative stress markersInvestigate chronic inflammation, emphysema development, and therapeutic interventions
Pulmonary FibrosisMice, RatsBleomycin administration, adenoviral TGF-β1 vector, silicaFibrosis markers (e.g., collagen deposition), lung mechanics, histological changes, inflammatory mediatorsStudy lung scarring, inflammation, and anti-fibrotic treatments

Bronchopneumopathy refers to a broad category of diseases affecting the bronchi and lungs. This compound has been used for chronic bronchitis and other inflammatory diseases of the respiratory tract, including bronchopneumopathy. citeab.comresearchgate.net

Animal models for bronchopneumopathy aim to replicate the complex inflammatory processes and structural changes observed in human conditions. Examples of such models include:

Chronic Bronchitis Models: Naturally occurring chronic bronchitis in dogs and horses, characterized by chronic cough, excessive mucus production, and inflammatory changes, can serve as models for human chronic bronchitis. Chronic respiratory disease (CRD) in rats may also be a useful model for bronchiectasis.

Pneumonia/Bronchopneumonia Models: Models of pneumococcal pneumonia in mice, rats, and non-human primates (NHPs) like squirrel monkeys and rhesus macaques are used to study lower respiratory tract infections. These models can exhibit symptoms consistent with bronchopneumonia, including elevated inflammatory biomarkers and pro-inflammatory cytokines. pnas.org LPS-induced lung injury models are also used to mimic inflammatory processes in respiratory diseases.

Assessments in these models typically involve clinical observations (e.g., cough, dyspnea), lung function tests, histological examination of lung tissue for inflammation and damage, and analysis of inflammatory markers in biological fluids.

While this compound has been clinically studied for its effects in chronic obstructive bronchopneumopathy in humans, showing activity in fluidifying secretions, expectorant, antitussive, antipyretic, and anti-inflammatory effects, specific detailed research findings from animal models directly assessing this compound's effects in bronchopneumopathy were not available in the provided search results.

Table 5: Typical Animal Models of Bronchopneumopathy

Disease ModelAnimal Species (Examples)Induction Method (Examples)Key Parameters AssessedPurpose
Chronic BronchitisDogs, Horses, Rats (CRD)Natural occurrence, irritant exposureCough, mucus production, bronchial inflammation, histological changesStudy chronic airway inflammation and mucus hypersecretion
Pneumonia/BronchopneumoniaMice, Rats, Non-Human Primates (NHPs)Bacterial (e.g., pneumococcal) or viral infection, LPS instillationClinical signs, lung pathology, inflammatory markers (e.g., cytokines, immune cell infiltration)Investigate acute lung infections, inflammation, and therapeutic responses

Comparative Studies of this compound with Existing Therapies in Preclinical Settings

While comprehensive, detailed preclinical comparative studies of this compound against a broad range of existing therapies are not extensively documented in the available literature, its unique chemical composition inherently provides a basis for comparison with its constituent compounds. As a prodrug that metabolizes into salicylic acid and guaiacol, this compound offers a combined therapeutic profile that distinguishes it from either compound alone scribd.comwikipedia.org.

The anti-inflammatory and analgesic effects of this compound can be comparatively understood in the context of salicylic acid (a metabolite of aspirin), which is a well-known non-steroidal anti-inflammatory drug (NSAID) due to its COX inhibition scribd.commims.com. However, this compound's additional mucolytic action, attributed to guaiacol, provides a dual benefit particularly relevant for respiratory conditions characterized by both inflammation and excessive mucus production scribd.com. This combined action may offer a distinct advantage over single-mechanism anti-inflammatory or mucolytic agents by addressing multiple pathological aspects of respiratory tract inflammations simultaneously scribd.com.

Translational Potential of Preclinical this compound Findings

The preclinical findings on this compound suggest significant translational potential, particularly in the management of inflammatory respiratory diseases and potentially in novel therapeutic areas.

Potential in Respiratory Diseases

This compound's demonstrated anti-inflammatory, analgesic, and mucolytic properties in preclinical studies align with its historical and current use in treating respiratory conditions such as bronchitis and pharyngitis scribd.comfishersci.camims.comguidetopharmacology.org. The ability of its metabolites to reduce inflammation and facilitate mucus clearance directly addresses key symptoms of these diseases, indicating a strong translational pathway from preclinical observations to clinical application scribd.com. The compound's design as an ester of acetylsalicylic acid and guaiacol was specifically aimed at combining these beneficial effects for respiratory indications mims.comguidetopharmacology.org.

Potential in Neurological Disorders (TLR4 inhibition)

The preclinical identification of this compound as a potential TLR4 inhibitor opens up a novel translational avenue beyond its traditional respiratory applications mpg.de. TLR4 plays a critical role in mediating inflammatory responses, including neuroinflammation, which is implicated in various neurological disorders mpg.de. The ability of this compound to potentially modulate TLR4 activity suggests its future investigation in preclinical models of neuroinflammatory conditions. This represents a significant expansion of its potential therapeutic scope, moving beyond symptomatic relief in respiratory ailments to targeting underlying inflammatory pathways in other disease contexts mpg.de. Further preclinical research focusing on this specific mechanism would be crucial to fully understand and translate this novel finding.

Clinical Research and Therapeutic Applications of Guacetisal

Clinical Efficacy of Guacetisal in Respiratory Conditions

This compound has demonstrated notable therapeutic effects in various respiratory conditions, ranging from acute inflammatory states to chronic obstructive diseases.

Studies have evaluated the clinical effectiveness of this compound in patients suffering from acute bronchopneumopathy and bronchitis. In a clinical contribution involving 42 children with inflammatory diseases of the upper and lower airways, often complicated by bronchospasm, this compound (marketed as Broncaspin) was administered. The treatment consistently yielded positive antipyretic and anti-cough effects, characterized by rapid action and good local and general tolerance. This suggests its value in managing acute airway diseases in infancy. scribd.com

Further research involving 30 elderly patients diagnosed with acute and chronic bronchopneumopathies, including those in an acute phase, indicated "definitely positive" therapeutic results in a high percentage of cases (83.3%). fishersci.at These findings underscored this compound's anti-inflammatory, fluidifying, and cough-suppressing properties. fishersci.at Similarly, a study on 40 patients experiencing chronic bronchopneumopathy in its acute phase reported a "marked therapeutic action" in 87.5% of cases with this compound. The drug's multifaceted action was attributed to its expectorant, fluidifying, bronchiole disobstructing, and anti-inflammatory characteristics. scribd.com Another evaluation in 40 patients with bronchopulmonary diseases, predominantly chronic, observed favorable outcomes, particularly concerning the rapid resolution of signs and symptoms. nih.gov

Summary of Clinical Efficacy in Acute Bronchopneumopathy and Bronchitis:

Study PopulationConditionTherapeutic Outcome (Positive/Marked Action)Key Properties NotedCitation
42 childrenAcute airway inflammatory diseasesGood antipyretic and anti-cough effectAnti-inflammatory, anti-cough, rapid action scribd.com
30 elderly patientsAcute and chronic bronchopneumopathies83.3% definitely positive resultsAnti-inflammatory, fluidifying, bechic fishersci.at
40 patientsChronic bronchopneumopathy (acute phase)87.5% marked therapeutic actionExpectorant, fluidifying, bronchiole disobstructing, anti-inflammatory scribd.com
40 patientsBronchopulmonary diseases (chronic prevalence)Favorable results, rapid symptom regressionAnti-inflammatory, balsamic nih.gov

The role of this compound in chronic obstructive bronchopneumopathy (COPD) has also been investigated. A controlled clinical study compared this compound with oxolamine (B1678060) phosphate (B84403) in 30 presenile and senile patients suffering from chronic obstructive bronchopathy. The trial observed a "higher activity" for this compound across several therapeutic aspects, including its fluidifying, expectorant, antitussive, antipyretic, and anti-inflammatory effects. nih.gov This suggests this compound's potential in alleviating symptoms and improving lung function in patients with chronic obstructive respiratory conditions. nih.govjigschemical.in

As highlighted previously, this compound has been specifically studied for its application in acute airway inflammatory diseases in infants and young children. The administration of this compound to 42 children with inflammatory conditions of the upper and lower airways demonstrated its efficacy in providing significant antipyretic and anti-cough relief. The drug was noted for its quick onset of action and excellent tolerance, establishing it as a valuable therapeutic option for acute airway inflammatory diseases in this pediatric population. scribd.com

Pharmacokinetics and Biotransformation of Guacetisal

Absorption and Distribution of Guacetisal in Biological Systems

This compound functions as a prodrug, meaning it is converted into active pharmacological substances within the body wikipedia.org. Studies in rats have shown that this compound is unstable in the gastrointestinal tract, leading to its breakdown shortly after administration nih.gov. Following oral administration, its primary metabolites, salicylic (B10762653) acid (SLA) and guaiacol (B22219) salicylate (B1505791) (GSLT), are detectable in plasma nih.gov.

The plasma concentration-time curve for salicylic acid, a key metabolite, after oral administration of this compound in rats, aligns with a one-compartment open model nih.gov. Key pharmacokinetic parameters for salicylic acid derived from this compound in rats are summarized in the table below nih.gov:

ParameterValue
T½ka (Absorption Half-life)1.25 hours
T½ke (Elimination Half-life)3.28 hours
ka (Absorption Rate Constant)0.5554 h⁻¹
ke (Elimination Rate Constant)0.2111 h⁻¹
Tmax (Time to Maximum Concentration)3.02 hours
Cmax (Maximum Plasma Concentration)331.46 µg/mL
AUC (Area Under the Curve)2832.93 µg·h/mL

Distribution of salicylic acid, a major metabolite of this compound, varies across tissues in rats. High concentrations of salicylic acid were observed in muscle. Moderate levels were found in the spleen, testicles, kidneys, lungs, plasma, heart, and liver. Conversely, low concentrations of salicylic acid were detected in the brain. Guaiacol salicylate concentrations were consistently low in both plasma and other organs nih.gov.

Metabolic Pathways of this compound

This compound undergoes extensive metabolic processes within the body, primarily converting into its active forms: salicylic acid and guaiacol patsnap.com. Chemically, this compound is an ester formed from aspirin (B1665792) (acetylsalicylic acid) and guaiacol wikipedia.orgwikipedia.org. Upon metabolism, it yields guaiacol and salicylic acid, as aspirin itself is rapidly hydrolyzed to salicylic acid patsnap.comresearchgate.net.

The primary metabolic pathway for this compound involves esterase-mediated hydrolysis patsnap.comresearchgate.net. As an ester, this compound is susceptible to cleavage by esterase enzymes, a common Phase I metabolic transformation for many drugs bjpharm.org.ukresearchgate.net. This enzymatic hydrolysis breaks down this compound into its constituent parts: salicylic acid and guaiacol patsnap.com. This process is analogous to the hydrolysis of aspirin (acetylsalicylic acid) to salicylic acid, which is also catalyzed by esterases in various tissues including the intestine, liver, and plasma researchgate.net.

Following the initial hydrolysis, the resulting metabolites, particularly salicylic acid, undergo further biotransformation. Salicylic acid is primarily metabolized in the liver researchgate.net. This involves Phase II conjugation reactions, where salicylic acid is conjugated with endogenous substrates to enhance its water solubility and facilitate elimination longdom.orgnih.gov. A significant pathway for salicylic acid metabolism is its conjugation with glycine (B1666218) to form salicyluric acid, or with glucuronic acid to produce ether and ester glucuronides researchgate.net. These conjugation reactions are crucial for detoxification and excretion nih.gov.

The pivotal enzymes in the initial metabolism of this compound are esterases researchgate.netbjpharm.org.ukresearchgate.net. Human carboxylesterases (hCEs), particularly hCE1 and hCE2, are a family of enzymes widely distributed throughout the mammalian body that play a significant role in the hydrolysis of ester-containing drugs nih.gov. While hCE1 is highly expressed in the liver, hCE2 is predominantly found in the intestine nih.gov. Given that this compound is an ester and rapidly hydrolyzes to salicylic acid and guaiacol, these carboxylesterases are implicated as key enzymes in its initial biotransformation.

Toxicological Profile and Safety Research of Guacetisal

Preclinical Toxicology of Guacetisal

Preclinical toxicology studies are fundamental in assessing the potential harmful effects of a drug candidate before human trials. These studies aim to identify an initial safe dose, potential target organs for toxicity, and safety parameters for clinical monitoring. prevailinfoworks.comunpad.ac.id

Detailed, specific findings from acute and chronic toxicity studies solely focused on this compound are not extensively documented in readily available public literature. General preclinical toxicity studies typically involve administering a single dose (acute) or repeated doses over extended periods (chronic) to at least two mammalian species. prevailinfoworks.comunpad.ac.idekb.egwho.inteuropa.eu Observations include monitoring for mortality, behavioral changes, food and water intake, body weight changes, and gross pathological findings. ekb.egeuropa.eucellulosechemtechnol.robvsalud.orgresearchgate.net

For this compound, an acute oral median lethal dose (LD50) in mice, rats, rabbits, dogs, and monkeys has been reported to be greater than 10 mg/kg. newdrugapprovals.org This high LD50 value generally suggests a low acute toxicity potential. Chronic toxicity studies, which evaluate effects from long-term exposure (typically several months to years), are designed to detect cumulative or delayed toxic effects. unpad.ac.idderangedphysiology.comfrontiersin.org While general methodologies for such studies are well-established, specific outcomes for this compound remain limited in the provided information.

Table 1: Overview of General Preclinical Toxicity Study Parameters

Study TypeDuration of ExposureKey Observations/Endpoints
Acute ToxicitySingle dose, up to 24 hours (observation for 14 days)Mortality, behavioral changes, clinical signs of toxicity, body weight, gross necropsy. europa.eucellulosechemtechnol.ro
Chronic ToxicityRepeated doses, typically 3 to 12 months or longerCumulative/delayed toxic effects, target organ toxicity, reversibility of effects, hematological, biochemical, and histopathological parameters. unpad.ac.idderangedphysiology.comfrontiersin.org

Direct, detailed organ-specific toxicity assessments for this compound in preclinical models are not comprehensively reported in the available search results. However, given that this compound is a prodrug that metabolizes into salicylic (B10762653) acid (the active component of aspirin) and guaiacol (B22219), its potential organ-specific toxicities are often inferred from the known profiles of its metabolites. patsnap.com

Gastrointestinal Toxicity: Salicylic acid is well-known for causing gastrointestinal discomfort, including nausea, vomiting, and upper abdominal pain. patsnap.comnysora.comnih.gov This is a common adverse effect associated with aspirin (B1665792) use due to its mechanism of inhibiting prostaglandin (B15479496) synthesis, which plays a protective role in the gastric mucosa. patsnap.comedqm.eu this compound itself has been noted to potentially cause gastrointestinal discomfort, such as nausea or mild stomach pain. patsnap.com

Nephrotoxicity (Kidney Toxicity): The risk of nephrotoxicity may be increased with this compound, especially when combined with certain other medications. edqm.eudrugbank.comeuropa.eudrugbank.com Salicylate (B1505791) toxicity, stemming from aspirin, can impair renal function. nysora.comuomustansiriyah.edu.iq

Hepatotoxicity (Liver Toxicity): Aspirin has been associated with liver damage, and while specific data for this compound is limited, one clinical trial in children using rectal this compound reported the absence of hepatic issues. nysora.com General preclinical studies assess liver function through parameters like ALT, AST, and bilirubin, and histopathological examination. canada.ca

Cardiotoxicity (Heart Toxicity): While aspirin can cause cardiotoxicity at high doses, specific data on this compound's direct cardiotoxic effects are not detailed. ilo.org General cardiotoxicity assessments in drug development involve monitoring for myocardial injury and heart failure. sld.cumdpi.comnih.govjhoponline.comrevespcardiol.org

Table 2: Potential Organ-Specific Toxicities Associated with this compound (Inferred from Metabolites)

Organ SystemPotential ToxicityAssociated Metabolite / Mechanism
GastrointestinalDiscomfort, nausea, stomach pain, bleedingSalicylic acid (COX inhibition, irritation) patsnap.comnysora.comnih.govedqm.eu
Renal (Kidney)Nephrotoxicity, impaired renal functionSalicylic acid (at toxic levels) nysora.comedqm.eudrugbank.comeuropa.eudrugbank.comuomustansiriyah.edu.iq
Hepatic (Liver)Liver damageSalicylic acid (at high doses) edqm.euuomustansiriyah.edu.iqilo.orgva.gov
CardiovascularCardiotoxicity (less direct evidence for this compound)Salicylic acid (at high doses) ilo.org

Mechanisms of this compound Toxicity

This compound functions as a prodrug, meaning it is metabolized within the human body into its active components: salicylic acid and guaiacol. patsnap.com

The primary mechanism of action for the anti-inflammatory and analgesic effects of this compound stems from its salicylic acid metabolite. Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.com These enzymes are crucial for the biosynthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammatory responses and pain. By reducing prostaglandin production, salicylic acid effectively decreases inflammation and pain. patsnap.com

Guaiacol, the other metabolite, contributes to this compound's mucolytic (mucus-thinning) properties. Guaiacol acts by stimulating the mucous membranes of the respiratory tract, leading to increased secretion of fluids. This action helps to thin and loosen mucus, making it easier for patients to clear their airways through coughing, thereby relieving congestion. patsnap.com

The toxicological mechanisms of this compound are largely attributed to its metabolism into salicylic acid. At toxic levels, salicylates can uncouple oxidative phosphorylation and interfere with the Krebs cycle, leading to metabolic acidosis, characterized by acid-base disturbances and electrolyte abnormalities. nysora.comuomustansiriyah.edu.iq Salicylate toxicity can also stimulate the respiratory center, causing hyperventilation. nysora.comuomustansiriyah.edu.iq Gastrointestinal irritation is a direct effect of salicylic acid on the gastric mucosa. patsnap.comderangedphysiology.com

Clinical Safety and Adverse Event Monitoring of this compound

Clinical safety data for this compound, while not extensively detailed in the provided search results, indicate a generally well-tolerated profile. One clinical trial involving the rectal administration of this compound (marketed as Broncaspin) to 42 children with inflammatory respiratory diseases noted good antipyretic and anti-cough effects, along with outstanding local and general tolerance. Importantly, this study reported the absence of hematological or hepatic issues. nysora.com

Common side effects associated with this compound use can include gastrointestinal discomfort, such as nausea or mild stomach pain, which are generally manageable and temporary. patsnap.com

Adverse event monitoring in clinical trials and post-marketing surveillance is a critical aspect of drug safety. It involves systematically collecting, assessing, and reporting any unfavorable and unintended medical occurrences temporally associated with the use of a medicinal product, regardless of causal relationship. prevailinfoworks.comeuropa.eu Serious adverse events (SAEs), such as those resulting in death, being life-threatening, or requiring hospitalization, are subject to expedited reporting. europa.eu While specific adverse event frequencies for this compound are not comprehensively detailed, the potential for increased risk of nephrotoxicity and bleeding has been noted when this compound is combined with certain other drugs, highlighting the importance of careful concomitant medication review. drugbank.com

Risk-Benefit Analysis of this compound in Therapeutic Contexts

The risk-benefit analysis of this compound in therapeutic contexts involves weighing its established therapeutic benefits against its potential risks. This compound is used to treat inflammatory respiratory diseases, offering both anti-inflammatory and mucolytic actions through its metabolites, salicylic acid and guaiacol. patsnap.com Its ability to reduce inflammation, alleviate pain, and facilitate mucus clearance makes it a valuable option for patients with conditions like bronchitis and pharyngitis. patsnap.com

The assessment of benefit and risk is a complex exercise, influenced by the specific therapeutic context, the severity of the condition being treated, and the availability of alternative therapies. bvsalud.orgnewdrugapprovals.orgnih.govfrontiersin.org For this compound, the benefits are directly related to its efficacy in managing respiratory symptoms. The risks, as inferred from its metabolic profile, primarily involve potential gastrointestinal discomfort and, less commonly, kidney-related issues, particularly with co-administration of other drugs that may exacerbate these effects. patsnap.comedqm.eudrugbank.comeuropa.eu

Structure Activity Relationship Sar Studies of Guacetisal

Identification of Key Structural Moieties for Guacetisal's Activity

The biological activity of this compound is intrinsically linked to its chemical structure, which is a conjugate of acetylsalicylic acid and guaiacol (B22219). patsnap.comncats.iowikipedia.org The key structural moieties contributing to this compound's therapeutic profile are:

Acetylsalicylic Acid Moiety: This part of the molecule is crucial as it metabolizes into salicylic (B10762653) acid. Salicylic acid is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com The carboxylic acid group within the salicylic acid structure is considered essential for its activity, and modifications around this group can significantly influence its potency. youtube.com

Guaiacol Moiety: Guaiacol, the other active metabolite, is responsible for the expectorant and mucolytic properties of this compound. patsnap.com Guaiacol functions by stimulating the mucous membranes of the respiratory tract, leading to an increased secretion of fluids. This action helps to thin and loosen mucus, making it easier to expel through coughing and thereby alleviating congestion. patsnap.com Guaiacol derivatives are broadly recognized for their expectorant actions and have also been explored for antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.aibiesterfeld.comnih.gov

Ester Linkage: The ester bond connecting the acetylsalicylic acid and guaiacol moieties is critical for this compound's prodrug characteristics. This linkage allows for the controlled release of the active metabolites upon administration, enabling their individual pharmacological actions. patsnap.com

Modifications to this compound Structure and Resulting Pharmacological Impact

While the general principles of Structure-Activity Relationship (SAR) suggest that chemical modifications can significantly alter a compound's biological activity, specific detailed research findings on systematic modifications to the intact this compound structure and their direct resulting pharmacological impact are not extensively documented in the available literature. However, based on the known activities of its metabolic components, inferences can be made regarding potential impacts of structural alterations:

Alterations to the Ester Linkage: Modifying or replacing the ester bond that links acetylsalicylic acid and guaiacol would likely impact the compound's stability, bioavailability, and the rate and extent of its hydrolysis into the active metabolites. For instance, a more stable linkage might reduce the immediate availability of salicylic acid and guaiacol, potentially diminishing their rapid anti-inflammatory and expectorant effects. Conversely, a less stable linkage might lead to premature breakdown.

Modifications to the Salicylic Acid Component: Drawing from the SAR of salicylic acid derivatives, any changes to the carboxylic acid group or the aromatic ring of the acetylsalicylic acid moiety (before esterification) could alter its ability to inhibit COX enzymes. For example, substitutions on the aromatic ring of salicylic acid have been shown to enhance or reduce potency and toxicity in general salicylate (B1505791) SAR studies. youtube.comgoogle.com

Modifications to the Guaiacol Component: Alterations to the guaiacol part, such as changes to the methoxy (B1213986) group or the phenolic hydroxyl group, could affect its expectorant properties or its potential antioxidant activity. Derivatives of guaiacol, such as potassium guaiacolsulfate, are known expectorants, demonstrating that modifications can retain or alter the primary expectorant function. ontosight.ai

In the absence of specific experimental data on this compound modifications, the pharmacological impact of such changes would need to be evaluated based on the altered release kinetics of its active metabolites and the known SAR of salicylic acid and guaiacol individually.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of a series of compounds and their biological activities. These models use molecular descriptors to predict the activity of new or untested compounds, thereby guiding drug design and optimization. wikipedia.orgresearchgate.netresearchgate.net

While comprehensive QSAR studies specifically detailing the anti-inflammatory or expectorant activities of this compound analogs are not widely available in the provided search results, this compound has been identified in broader QSAR analyses. For instance, this compound was identified as a potential novel TLR4 inhibitor through a machine learning-based QSAR model. This particular model, which analyzed a dataset of neurological compounds, highlighted the importance of specific chemical features, such as the presence of fluorine and carbonyl groups, for TLR4 inhibition. osf.io This finding suggests that while this compound is known for its respiratory and anti-inflammatory uses, its structural features may also confer other biological activities, which can be predicted and explored through QSAR.

Further QSAR investigations involving this compound and its structural analogs could provide detailed insights into the specific molecular features that optimize its anti-inflammatory, analgesic, or expectorant properties, as well as its prodrug characteristics. Such studies would typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with measured biological activities to develop predictive models.

Synthesis and Derivatization of Guacetisal

Established Synthetic Routes for Guacetisal Production

Traditional methods for synthesizing this compound often involve multiple steps, with recent advancements focusing on streamlining these processes.

This compound is chemically an ester resulting from the combination of acetylsalicylic acid (aspirin) and guaiacol (B22219) medchemexpress.comwikipedia.orgncats.iowikipedia.orgambeed.cnchemondis.comarctomsci.comszabo-scandic.com. One conventional route for its preparation involves using acetylsalicylic acid as a raw material google.com. In this method, acetylsalicylic acid acyl chloride is prepared and then reacted with methyl catechol sodium to obtain this compound wikipedia.orggoogle.comjocpr.comgoogle.com. However, this synthetic route has several drawbacks, including a lengthy synthesis process and the high cost of acetylsalicylic acid compared to salicylic (B10762653) acid google.comjocpr.comgoogle.com. Furthermore, the reaction often requires strict anhydrous conditions and the use of toxic reagents such as thionyl chloride or phosgene, which are volatile and can strongly irritate the human respiratory tract google.comjocpr.comgoogle.com. The two-phase reaction between acetylsalicylic acid acyl chlorides and methyl catechol sodium also frequently necessitates the addition of phase-transfer catalysts to promote the reaction and improve yield google.comjocpr.com. An alternative two-step industrial preparation method involves starting with salicylic acid and guaiacol, performing an esterification to obtain salicylic acid-guaiacol ester, and then acetylating the hydroxyl group to yield this compound google.com. This method can utilize catalysts like pyridine, 4-dimethylamino-pyridine, or dimethylformamide in the esterification and as an auxiliary alkali reagent in the acetylation step google.com.

Significant improvements in this compound synthesis have been achieved through one-pot methodologies, which offer advantages in terms of cost-effectiveness and operational simplicity. An improved one-pot method for the synthesis of this compound, along with other aspirin (B1665792) prodrugs like acetylsalol and benorilate, has been developed using N,N′-carbonyldiimidazole (CDI) as a coupling reagent jocpr.comjocpr.com. In this approach, the byproduct imidazole (B134444) also acts as a catalyst, further promoting the reaction jocpr.comjocpr.com. These one-pot procedures are noted for their simplicity and suitability for large-scale manufacturing, avoiding complex quenching, extraction, and solvent replacement operations, and significantly reducing batch production time and the amount of organic solvents used google.comjocpr.comjocpr.com. Additionally, visible-light photoredox catalysis has been employed for the one-pot, gram-scale synthesis of this compound via aryl migration reactions, demonstrating the scalability of this protocol sci-hub.seacs.orgpatsnap.comresearchgate.netnih.gov.

Novel Synthetic Methodologies for this compound and its Analogs

Recent advancements in synthetic chemistry have introduced novel methodologies for this compound and related compounds, often leveraging photoredox catalysis. A highly efficient aryl migration from an aryl ether to a carboxylic acid group, forming an ester like this compound, has been achieved through retro-Smiles rearrangement by visible-light photoredox catalysis at ambient temperature acs.orgpatsnap.comresearchgate.netacs.org. This method is advantageous as it avoids the need for transition metals, stoichiometric oxidants, and bases acs.orgpatsnap.com. The aryl migration exhibits broad scope and can be applied to the synthesis of various pharmaceutical compounds, including this compound acs.orgpatsnap.comresearchgate.netacs.orglookchem.com. Furthermore, cerium photocatalysis has emerged as a sustainable synthetic tool for selective 1,5-aryl migration of 2-aryloxybenzoic acids via radical Smiles rearrangement rsc.org. This operationally simple protocol utilizes inexpensive CeCl3 as a photocatalyst and can convert a variety of 2-aryloxybenzoic acids into aryl-2-hydroxybenzoates without stoichiometric oxidants or bases, making it suitable for gram-scale synthesis of important drug molecules like this compound rsc.org.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including this compound, to minimize environmental impact and promote sustainability. The one-pot synthesis methods, particularly those utilizing N,N′-carbonyldiimidazole (CDI), align with green chemistry principles by reducing the number of synthetic steps, lowering production costs, and decreasing the consumption of organic solvents google.comjocpr.comjocpr.com. The mild reaction conditions and the use of relatively benign byproducts like carbon dioxide and imidazole further contribute to the environmental friendliness of these processes jocpr.comjocpr.com.

Moreover, the application of visible-light photoredox catalysis represents a significant stride towards greener synthesis of this compound. These methods operate under mild conditions, such as ambient temperature, and avoid the use of harsh or toxic reagents and expensive metal catalysts, which are often a concern in large-scale pharmaceutical production acs.orgpatsnap.comresearchgate.netacs.orgrsc.orgresearchgate.net. The development of inexpensive and sustainable photocatalysts, such as cerium-based catalysts, further enhances the green credentials of these novel synthetic routes, offering a robust alternative for generating carbon radicals under mild reaction conditions rsc.org. The emphasis on milder, more sustainable, and environmentally friendly methods in general, as highlighted in recent research, directly benefits the synthesis of compounds like this compound by fostering greener chemical processes for the future researchgate.net.

Drug Interactions Involving Guacetisal

Pharmacodynamic Interactions of Guacetisal

Pharmacodynamic interactions occur when two drugs influence each other's effects at the site of action. For this compound, these interactions primarily involve medications that affect hemostasis and gastrointestinal integrity.

Concurrent use of this compound with other nonsteroidal anti-inflammatory drugs (NSAIDs) or aspirin (B1665792) can lead to significant pharmacodynamic interactions. The primary concern is an increased risk of gastrointestinal adverse effects, such as bleeding and ulceration, due to the additive inhibitory effects on cyclooxygenase (COX) enzymes in the gastric mucosa. patsnap.comdovepress.com

Furthermore, a competitive interaction can occur at the platelet COX-1 enzyme. researchgate.net Some NSAIDs can reversibly bind to the COX-1 enzyme, which may interfere with aspirin's ability to irreversibly acetylate this enzyme. researchgate.netuni-duesseldorf.de This action is critical for the antiplatelet effect used in cardiovascular protection. researchgate.net If another NSAID blocks aspirin's access to the binding site, the cardioprotective benefits of low-dose aspirin therapy could be diminished. dovepress.comuni-duesseldorf.de

When this compound is combined with anticoagulants (e.g., warfarin) or other antiplatelet agents (e.g., clopidogrel, abciximab), there is a heightened risk of bleeding. patsnap.comtg.org.au This is not a pharmacokinetic interaction but rather an additive effect on hemostasis. tg.org.au this compound inhibits platelet aggregation, while anticoagulants inhibit the formation of fibrin (B1330869) clots. tg.org.au Their simultaneous use can significantly increase the propensity for major and minor bleeding events. tg.org.aunih.gov The combination of antiplatelet drugs and oral anticoagulants has been shown to increase the risk of gastrointestinal bleeding beyond the risk associated with either drug used alone. nih.gov

Table 1: Pharmacodynamic Interactions of this compound

Interacting Drug Class Example Drugs Potential Pharmacodynamic Effect Clinical Implication
Other NSAIDs Ibuprofen, Naproxen, Diclofenac Additive inhibition of COX enzymes. dovepress.com Increased risk of gastrointestinal bleeding and ulceration. patsnap.comdovepress.com
Aspirin Acetylsalicylic acid Competition for COX-1 binding site on platelets. researchgate.netuni-duesseldorf.de Potential reduction of aspirin's antiplatelet effect; increased risk of GI events. dovepress.com
Anticoagulants Warfarin, Rivaroxaban, Apixaban Additive effects on hemostasis. tg.org.au Significantly increased risk of bleeding and hemorrhage. patsnap.comnih.govdrugbank.com

| Antiplatelet Agents | Clopidogrel, Abciximab | Synergistic inhibition of platelet function. drugbank.comnih.gov | Increased risk of major bleeding events. patsnap.comdrugbank.com |

Pharmacokinetic Interactions of this compound

Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion (ADME) of another. iosrphr.orgnih.gov

This compound, like other salicylates, can affect the renal excretion of other drugs. nih.govnih.gov It can compete with other medications for active tubular secretion in the kidneys. This competition can decrease the excretion rate of certain drugs, potentially leading to higher serum levels and an increased risk of toxicity. drugbank.commedtigo.com For example, this compound may reduce the excretion of drugs like methotrexate (B535133) and certain antiviral agents, necessitating careful monitoring. drugbank.comnih.gov Conversely, agents that alter urinary pH, such as antacids, can increase the renal excretion of salicylates. nih.gov

Table 2: Selected Drugs with Potentially Altered Excretion by this compound

Drug Name Potential Consequence of Interaction
Abacavir Higher serum level due to decreased excretion rate. drugbank.commedtigo.com
Allopurinol Higher serum level due to decreased excretion rate. drugbank.com
Azathioprine Decreased metabolism. drugbank.com
Baclofen Higher serum level due to decreased excretion rate. drugbank.com
Baricitinib Higher serum level due to decreased excretion rate. drugbank.com

| Methotrexate | Increased risk of toxicity due to decreased renal excretion. nih.gov |

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of a vast number of drugs. nih.gov Interactions can occur when one drug inhibits or induces the CYP enzymes responsible for another drug's metabolism. nih.govresearchgate.net Many NSAIDs are substrates of CYP enzymes, particularly the CYP2C subfamily. dovepress.com For instance, S-warfarin is metabolized by CYP2C9, and concurrent use of an NSAID that inhibits this enzyme can delay warfarin's metabolism, increasing its anticoagulant effect and the risk of bleeding. dovepress.com

While the general class of NSAIDs is known to be involved in CYP-mediated interactions, specific and detailed research findings on this compound's profile as an inhibitor or inducer of specific CYP450 isoenzymes are not extensively documented in the scientific literature. However, given its salicylate (B1505791) structure, it is plausible that it shares metabolic pathways with other NSAIDs, suggesting a potential for such interactions. dovepress.com

Clinical Significance and Management of this compound Drug Interactions

The clinical significance of drug interactions involving this compound is primarily related to an increased risk of bleeding and potential alterations in the efficacy and toxicity of co-administered drugs. patsnap.com The combination of this compound with other NSAIDs, anticoagulants, or antiplatelet agents poses the most immediate and serious risk, potentially leading to severe gastrointestinal or systemic hemorrhage. patsnap.comnih.gov

Management of these interactions requires careful consideration of a patient's complete medication profile. Key strategies include:

Avoiding Concurrent Use: Whenever possible, the combination of this compound with other NSAIDs or aspirin should be avoided, especially in patients with a high risk of gastrointestinal events. patsnap.comdovepress.com

Close Monitoring: For patients who must take this compound with an anticoagulant like warfarin, close monitoring of the international normalized ratio (INR) is essential to detect any changes in coagulation status. tg.org.au Patients should also be monitored for any clinical signs of bleeding.

Dose Adjustments: When this compound is used with drugs whose renal excretion it may affect, dose adjustments of the co-administered drug may be necessary, guided by clinical assessment and, where available, therapeutic drug monitoring. nih.gov

Patient Education: Patients should be educated about the potential risks of taking over-the-counter NSAIDs or aspirin while on this compound and advised to consult their healthcare provider before starting any new medication. patsnap.com

By understanding these potential interactions, clinicians can better assess the risk-benefit profile for their patients and implement strategies to minimize the risk of adverse outcomes. nih.gov

Table of Compounds

Compound Name
Abacavir
Abciximab
Acetylsalicylic acid
Allopurinol
Apixaban
Aspirin
Azathioprine
Baclofen
Baricitinib
Clopidogrel
Diclofenac
This compound
Ibuprofen
Methotrexate
Naproxen
Rivaroxaban

Emerging Research Areas and Unexplored Potential of Guacetisal

Guacetisal in Novel Therapeutic Indications beyond Respiratory Diseases

While this compound is primarily known for its efficacy in treating respiratory tract inflammations such as bronchitis and pharyngitis, its fundamental anti-inflammatory and analgesic properties suggest potential for broader therapeutic applications. As a derivative of salicylic (B10762653) acid, which inhibits cyclooxygenase (COX) enzymes, this compound contributes to the reduction of prostaglandin (B15479496) biosynthesis, thereby mitigating inflammation and pain nih.gov. This mechanism of action, shared with non-steroidal anti-inflammatory drugs (NSAIDs), indicates that this compound's utility could extend to other inflammatory processes throughout the body. Although current detailed research specifically on this compound in novel non-respiratory indications is limited, its classification as an anti-inflammatory and analgesic agent opens avenues for investigation in conditions where such properties are beneficial. nih.govnih.govutripoli.edu.ly

Repurposing this compound for Other Inflammatory Conditions

The repurposing of existing drugs for new indications is a significant area of pharmaceutical research, offering expedited development pathways due to established safety profiles. Given this compound's demonstrated anti-inflammatory capabilities, its repurposing for other inflammatory conditions presents a compelling area for future research. Conditions characterized by chronic or acute inflammation, such as certain musculoskeletal inflammatory disorders, could potentially benefit from this compound's action. Its dual mechanism, involving both anti-inflammatory effects from acetylsalicylic acid and mucolytic properties from guaiacol (B22219), could be particularly advantageous in inflammatory conditions where mucus production or fluid accumulation is a secondary concern. However, specific detailed research findings on this compound's repurposing for these conditions are not extensively documented in current literature, highlighting an unexplored potential. wikipedia.orgnih.gov

Nanotechnology and Drug Delivery Systems for this compound

The integration of nanotechnology into drug delivery systems offers transformative potential for enhancing drug solubility, improving bioavailability, enabling targeted delivery, and reducing systemic side effects. While there is no extensive published research specifically detailing this compound's incorporation into nanotechnology-based delivery systems, the general advantages of such systems could be highly relevant for optimizing this compound's therapeutic profile.

Potential applications of nanotechnology for this compound could include:

Enhanced Solubility and Bioavailability: Nanocarriers could improve the dissolution and absorption of this compound, potentially leading to more consistent therapeutic effects.

Targeted Delivery: Nanoparticles could be engineered to deliver this compound more precisely to sites of inflammation, minimizing off-target effects and potentially allowing for lower effective doses.

Controlled Release: Advanced delivery systems could provide sustained release of this compound or its active metabolites, offering prolonged therapeutic action and potentially reducing dosing frequency.

The table below illustrates potential types of nanotechnology-based drug delivery systems that could be explored for this compound, based on general advancements in the field:

System TypePotential Benefits for this compound
LiposomesImproved encapsulation, enhanced cellular uptake, reduced systemic toxicity.
Polymeric NanoparticlesControlled release, targeted delivery, protection against degradation.
Solid Lipid NanoparticlesEnhanced bioavailability, improved stability, sustained release.
MicroemulsionsIncreased solubility, rapid absorption, potential for various routes of administration.

Personalized Medicine Approaches with this compound

Personalized medicine, or precision medicine, aims to tailor medical treatment to the individual characteristics of each patient, considering their genetic makeup, physiological conditions, and environmental factors. For a prodrug like this compound, which metabolizes into acetylsalicylic acid and guaiacol, personalized medicine approaches could offer significant insights into inter-individual variability in drug response.

Key areas for personalized medicine research involving this compound could include:

Pharmacogenomics: Investigating genetic variations that influence the metabolism of this compound into its active components, or the individual response to acetylsalicylic acid and guaiacol. This could help predict efficacy and potential variability in therapeutic outcomes.

Biomarker Identification: Identifying specific biomarkers that correlate with optimal response to this compound, or with the likelihood of benefiting from its anti-inflammatory or mucolytic effects.

Individualized Dosing Strategies: While dosage information is excluded from this article, personalized medicine could inform future strategies to optimize this compound levels based on an individual's metabolic profile to maximize therapeutic benefit.

Currently, specific research on personalized medicine approaches for this compound is not widely reported, indicating a nascent but promising area for future investigation.

Integration of Omics Technologies in this compound Research

The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of biological systems at a molecular level, offering profound insights into disease mechanisms, drug action, and individual variability. Applying these high-throughput technologies to this compound research could significantly advance the understanding of its pharmacological effects and potential new applications.

Potential contributions of omics technologies to this compound research include:

Mechanistic Elucidation:

Transcriptomics: Analyzing gene expression changes in response to this compound treatment to identify novel molecular pathways affected beyond COX inhibition.

Proteomics: Studying protein expression and modification profiles to understand how this compound and its metabolites interact with cellular targets and influence protein function.

Metabolomics: Investigating changes in metabolic pathways to fully characterize the systemic effects of this compound and its impact on endogenous metabolites.

Biomarker Discovery: Identifying omics-based biomarkers that predict patient response, susceptibility to specific inflammatory conditions, or the effectiveness of this compound in certain patient subgroups.

Drug Repurposing and Novel Indications: Omics data could reveal unexpected molecular effects or pathways modulated by this compound, guiding the identification of new therapeutic indications or facilitating drug repurposing efforts for other inflammatory or disease states.

While the broader field of drug discovery and personalized medicine is increasingly leveraging omics technologies, specific integrated omics studies focused solely on this compound are not extensively detailed in current public research, representing a significant area for future scientific inquiry.

Q & A

Q. Methodological Notes

  • Data Triangulation : Combine HPLC, MS, and computational data to resolve contradictions .
  • Ethical Reporting : Adhere to ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.